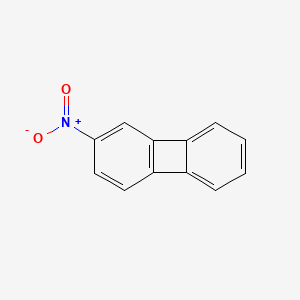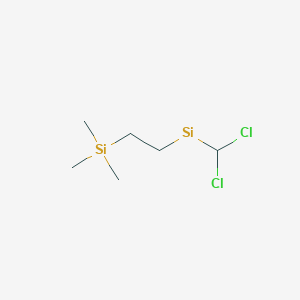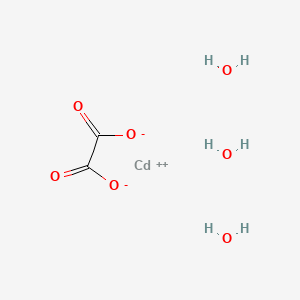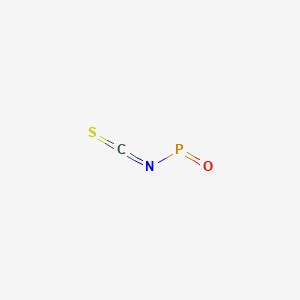
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of three carboxyl groups attached to a benzene ring, with one of the carboxyl groups being linked through a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(carboxymethoxy)benzene-1,3-dicarboxylic acid typically involves the esterification of 1,3,5-trihydroxybenzene with chloroacetic acid, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols, aldehydes, and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 4-(carboxymethoxy)benzene-1,3-dicarboxylic acid depends on its specific application. In the context of fluorescent probes, the compound can interact with target molecules through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can lead to changes in the fluorescence properties of the compound, enabling the detection of target molecules.
In drug delivery systems, the compound can form stable complexes with drugs, facilitating their transport and release at specific sites within the body. The molecular targets and pathways involved in these processes vary depending on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- 1,4-Benzenedicarboxylic acid (Terephthalic acid)
- 1,3,5-Tris(carboxymethoxy)benzene acid
Uniqueness: The presence of the carboxymethoxy group in this compound distinguishes it from other benzenedicarboxylic acids. This unique functional group imparts specific chemical properties, such as increased solubility and reactivity, making it suitable for specialized applications in materials science and chemical synthesis .
Propiedades
Número CAS |
25357-94-2 |
|---|---|
Fórmula molecular |
C10H8O7 |
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
4-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
VYECMDHWFWJSNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C(=O)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)


pentasilolane](/img/structure/B14698059.png)




![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)


